ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE
Overview
Description
ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenoxy group, and an ethyl acetate moiety.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.
Acylation Reaction: The acylation of the thiazole ring with 2-(4-chlorophenoxy)-2-methylpropanoic acid chloride in the presence of a base, such as triethylamine, results in the formation of the desired intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Hydrolysis: Carboxylic acid, ethanol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
Modulating Receptors: Interacting with cellular receptors and modulating their activity to produce a biological response.
Comparison with Similar Compounds
ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)-2-METHYLPROPANOYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE can be compared with other thiazole derivatives to highlight its uniqueness:
Similar Compounds: Thiazole, 2-aminothiazole, 4-methylthiazole, 2-(4-chlorophenyl)thiazole.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-methyl-1,3-thiazol-5-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-5-24-15(22)10-14-11(2)20-17(26-14)21-16(23)18(3,4)25-13-8-6-12(19)7-9-13/h6-9H,5,10H2,1-4H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFKLIXVDXMWAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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